molecular formula C21H22Cl2FN3O3S B2463082 2-(4-chlorophenoxy)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1216653-79-0

2-(4-chlorophenoxy)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

Cat. No.: B2463082
CAS No.: 1216653-79-0
M. Wt: 486.38
InChI Key: ARMXUTPCGBDVRI-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-based acetamide derivative with a 4-chlorophenoxy group, a 6-fluorobenzo[d]thiazol-2-yl moiety, and a 2-morpholinoethyl substituent on the acetamide nitrogen. The hydrochloride salt form enhances aqueous solubility due to protonation of the morpholinoethyl tertiary amine. Benzothiazole derivatives are frequently explored for pharmacological activities, including antimicrobial and anticancer properties, due to their structural mimicry of bio-active scaffolds .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O3S.ClH/c22-15-1-4-17(5-2-15)29-14-20(27)26(8-7-25-9-11-28-12-10-25)21-24-18-6-3-16(23)13-19(18)30-21;/h1-6,13H,7-12,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMXUTPCGBDVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)COC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is a synthetic derivative of benzothiazole, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzothiazole moiety : Known for its role in anticancer activity.
  • Chlorophenoxy group : Implicates potential anti-inflammatory properties.
  • Morpholinoethyl group : Enhances solubility and bioavailability.

Its molecular formula is C18H20ClFN3OSC_{18}H_{20}ClFN_3OS with a molecular weight of approximately 373.88 g/mol.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that modifications to the benzothiazole structure can enhance binding affinity to various cancer cell receptors, leading to increased cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4310.57Induces apoptosis, inhibits AKT and ERK pathways
B7A5490.40Cell cycle arrest, reduces IL-6 and TNF-α levels

Anti-inflammatory Effects

The compound's chlorophenoxy group suggests potential anti-inflammatory effects. Studies have demonstrated that related benzothiazole compounds can significantly reduce inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This mechanism may be crucial for developing therapies targeting inflammatory diseases.

The biological activity of this compound appears to involve multiple pathways:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells, a critical mechanism for anticancer agents.
  • Cell Cycle Arrest : It halts the progression of the cell cycle in cancer cells, preventing proliferation.
  • Cytokine Modulation : By lowering levels of pro-inflammatory cytokines, it may alleviate inflammation-related conditions.

Case Studies

A recent study synthesized several benzothiazole derivatives, including variations on this compound, and evaluated their biological activities through various assays:

  • MTT Assay : Used to assess cell viability and proliferation.
  • Flow Cytometry : Evaluated apoptosis and cell cycle changes.
  • ELISA : Measured cytokine levels in treated macrophages.

Results indicated that compounds similar to this compound displayed promising results in reducing tumor growth and modulating inflammatory responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Acetamide Derivatives
Compound Name / Source Core Structure Substituents on Benzothiazole/Thiazole Nitrogen Substituents Salt Form
Target Compound Acetamide + Benzothiazole 6-Fluoro 2-Morpholinoethyl + 4-Chlorophenoxy Hydrochloride
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Acetamide + Benzothiazole 6-Ethoxy 4-Chlorophenyl Neutral
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Acetamide + Benzothiazole 6-Trifluoromethyl 3,4-Dimethoxyphenyl Neutral
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Acetamide + Thiazole 4-(2-Chlorophenyl) Morpholino (direct attachment) Neutral
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide + Thiazole None 2,6-Dichlorophenyl Neutral

Key Observations :

  • Benzothiazole vs. Fluorine at position 6 may improve metabolic stability and membrane permeability relative to ethoxy () or trifluoromethyl () groups.
  • Morpholino Substituents: The 2-morpholinoethyl group in the target compound introduces a flexible ethyl linker, enabling conformational adaptability for target binding.
  • Salt Form : The hydrochloride salt increases solubility compared to neutral analogs (), which is critical for bioavailability.

Key Observations :

  • Coupling Strategies: The target compound likely employs carbodiimide-mediated amide bond formation (similar to ), while morpholinoethylation may involve nucleophilic substitution or reductive amination.
  • Salt Formation: Acid treatment in the final step (as inferred from hydrochloride nomenclature) contrasts with neutral analogs synthesized without protonation .

Spectral and Physicochemical Properties

Table 3: Spectral and Physical Data Comparison
Property Target Compound (Inferred) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
IR νC=O (cm⁻¹) ~1660–1680 (amide I) ~1680 1680
1H-NMR (δ ppm) Fluorobenzothiazole: ~7.8–8.2; Morpholinoethyl: ~2.5–3.5 Trifluoromethyl: δ 7.6–8.0; Methoxy: δ 3.8 Dichlorophenyl: δ 7.3–7.5
Melting Point Likely >200°C (hydrochloride salt) Not reported 489–491 K
Solubility High in water (HCl salt) Low (neutral, lipophilic substituents) Low

Key Observations :

  • IR Spectroscopy : Consistent amide C=O stretching (~1660–1680 cm⁻¹) across analogs confirms successful acetamide formation .
  • 1H-NMR: The target compound’s fluorobenzothiazole and morpholinoethyl groups would produce distinct splitting patterns compared to dichlorophenyl or trifluoromethyl analogs.

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